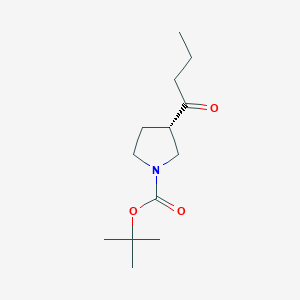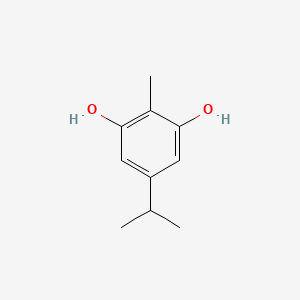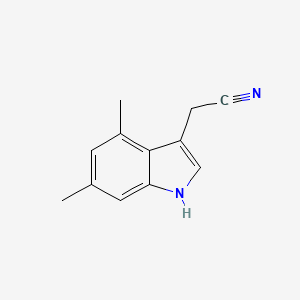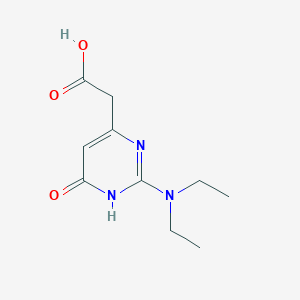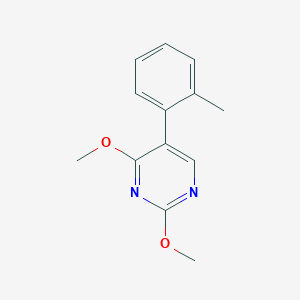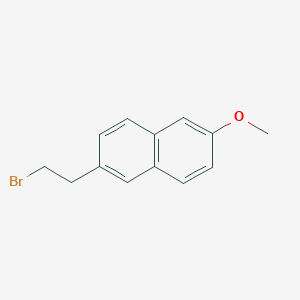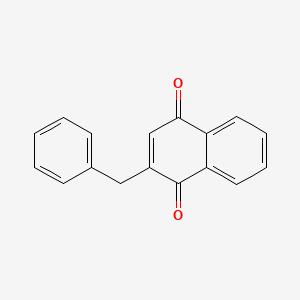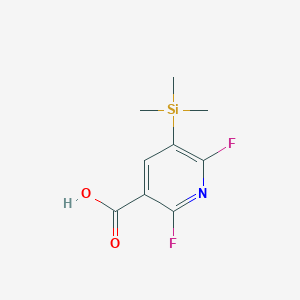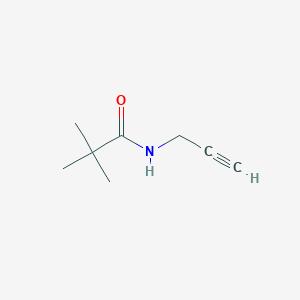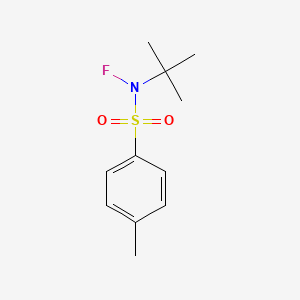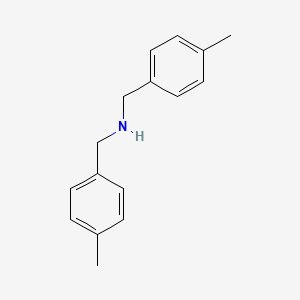![molecular formula C13H9FO2S B8691155 3-[5-(2-fluorophenyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B8691155.png)
3-[5-(2-fluorophenyl)thiophen-2-yl]prop-2-enoic acid
Descripción general
Descripción
3-[5-(2-fluorophenyl)thiophen-2-yl]prop-2-enoic acid is an organic compound that features a thiophene ring substituted with a 2-fluorophenyl group and an acrylic acid moiety. This compound is of interest due to its unique structural properties, which make it a valuable candidate for various chemical reactions and applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(2-fluorophenyl)thiophen-2-yl]prop-2-enoic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of environmentally benign organoboron reagents and efficient catalysts is crucial for sustainable industrial production .
Análisis De Reacciones Químicas
Types of Reactions
3-[5-(2-fluorophenyl)thiophen-2-yl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The acrylic acid moiety can be reduced to form the corresponding alcohol.
Substitution: Electrophilic aromatic substitution can occur on the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiophene derivatives.
Aplicaciones Científicas De Investigación
3-[5-(2-fluorophenyl)thiophen-2-yl]prop-2-enoic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-[5-(2-fluorophenyl)thiophen-2-yl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
2-Fluorophenylboronic Acid: Used in similar coupling reactions and has comparable structural features.
Thiophene Derivatives: Various thiophene-based compounds are used in organic electronics and pharmaceuticals.
Uniqueness
3-[5-(2-fluorophenyl)thiophen-2-yl]prop-2-enoic acid stands out due to its combination of a fluorinated phenyl group and a thiophene ring, which imparts unique electronic and steric properties. This makes it particularly valuable for applications requiring specific reactivity and stability .
Propiedades
Fórmula molecular |
C13H9FO2S |
|---|---|
Peso molecular |
248.27 g/mol |
Nombre IUPAC |
3-[5-(2-fluorophenyl)thiophen-2-yl]prop-2-enoic acid |
InChI |
InChI=1S/C13H9FO2S/c14-11-4-2-1-3-10(11)12-7-5-9(17-12)6-8-13(15)16/h1-8H,(H,15,16) |
Clave InChI |
RKGKUJXOMYWFQX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=CC=C(S2)C=CC(=O)O)F |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-hydroxy-5-(1,1,3,3-tetramethylbutyl)phenyl]acetamide](/img/structure/B8691084.png)
